N-(2,3-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide is an organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a pyrrole ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrole ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate amine.
Attachment of the dimethylphenyl group: This step involves the coupling of the dimethylphenyl group to the thiophene ring, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,3-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-thiophenecarboxamide: Lacks the pyrrole ring, which may affect its chemical properties and applications.
3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide: Lacks the dimethylphenyl group, potentially altering its reactivity and biological activity.
N-(2-methylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide: Has a single methyl group on the phenyl ring, which may influence its steric and electronic properties.
Uniqueness
N-(2,3-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide is unique due to the presence of both the dimethylphenyl and pyrrole groups, which confer specific chemical and biological properties. These structural features may enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-6-5-7-14(13(12)2)18-17(20)16-15(8-11-21-16)19-9-3-4-10-19/h3-11H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGVYVFWJQJLIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=CS2)N3C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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